(R)-benzoin

Biocatalysis Deracemization Chiral Resolution

Chiral purity failure leads to inactive APIs and irreproducible catalysis. (R)-Benzoin (CAS 5928-66-5) is the strictly validated substrate for benzaldehyde lyase (BAL), with [α]24/D -115° confirming enantiomeric integrity. • Enables stereoselective BAL-catalyzed synthesis of (R)-hydroxy ketones • Essential chiral synthon for bupropion, Alzheimer's inhibitors, and antifungals • Reference standard for chiral HPLC method validation (ee: 99% by HPLC) • Available with ≥98% purity for reproducible downstream chemistry

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 5928-66-5
Cat. No. B1223206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-benzoin
CAS5928-66-5
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/t13-/m1/s1
InChIKeyISAOCJYIOMOJEB-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R)-Benzoin for Asymmetric Synthesis


(R)-Benzoin (CAS 5928-66-5), also known as (R)-2-Hydroxy-2-phenylacetophenone, is an enantiomerically pure aromatic acyloin (α-hydroxyketone) . This chiral compound, characterized by a specific optical rotation of approximately −115° (c = 1.5 in acetone) and a melting point of 135-137 °C, serves as a critical building block for the synthesis of pharmaceuticals and fine chemicals . Its primary utility is rooted in its well-defined three-dimensional configuration, which dictates its interactions in stereoselective enzymatic reactions and serves as a source of chirality for constructing more complex, optically active molecules [1].

Chiral building block for asymmetric synthesis
Stereospecific enzymatic transformation substrate
Enantiopure analytical reference standard

Why (R)-Benzoin Cannot Be Replaced


The substitution of (R)-benzoin with its enantiomer, (S)-benzoin (CAS 5928-67-6), or a racemic mixture is not scientifically valid due to the fundamental principles of chiral recognition. Enzymatic active sites, such as that of benzaldehyde lyase (BAL) from Pseudomonas fluorescens, exhibit strict stereospecificity, unambiguously binding and processing only the (R)-enantiomer as its natural substrate [1]. This specificity is also reflected in physical property differences; for instance, (R)-benzoin exhibits a specific rotation of [α]24/D −115° (c = 1.5 in acetone), which is directly opposite to its (S)-counterpart . Using the incorrect enantiomer or a racemate would fundamentally alter or completely negate the desired stereochemical outcome in downstream reactions, leading to a loss of biological activity in pharmaceutical contexts and rendering synthetic pathways ineffective. The quantitative evidence below establishes the basis for selecting the specific (R)-enantiomer over its analogs.

Enantiomer-dependent enzyme active sites may not process (S)-benzoin
Opposite optical rotation may reverse downstream stereochemical outcome
Racemic mixture may produce conflicting chirality in multi-step synthesis

Quantitative Performance of (R)-Benzoin


Enantioselective Deracemization

The deracemization of racemic benzoin using Rhizopus oryzae ATCC 9363 demonstrates a direct, pH-controlled stereoselective preference. At pH 7.5–8.5, the system selectively yields the (R)-enantiomer with a high yield of 73–76% and 97% enantiomeric excess (ee), whereas at pH 4–5, it produces the (S)-enantiomer with a lower yield of 71% and 85% ee [1]. This data provides a direct head-to-head comparison of product outcomes from the same starting material under different conditions.

Deracemization
Head-to-head
Target (R): 73–76% yield, 97% ee
Comparator (S): 71% yield, 85% ee
Δ +12% ee, +2–5% yield
Supports biocatalytic stereochemical route review
Rhizopus oryzae, pH 7.5–8.5 for (R)
Biocatalysis Deracemization Chiral Resolution

Oxidative Kinetic Resolution

In the oxidative kinetic resolution (OKR) of racemic benzoin using chiral surfactant-modified ferrite nanoparticles (Fe3O4 NPs), (R)-benzoin was isolated with a high enantiomeric excess of 97% [1]. This demonstrates the effectiveness of a specific heterogeneous catalytic system in enriching the desired (R)-enantiomer from a racemic mixture. While a direct quantitative comparison to the (S)-enantiomer's ee from the same experiment is not provided, the high ee value establishes the utility of this material system for procuring (R)-benzoin.

Kinetic Resolution ee
Class-level
97% ee
Reported ee from nanomaterial-based system
Fe₃O₄ chiral NPs, racemic substrate
Heterogeneous Catalysis Kinetic Resolution Nanomaterials

Enantiomeric Separation by Chiral HPLC

The analytical resolution of racemic benzoin into its constituent enantiomers, (R)- and (S)-benzoin, is a critical quality control metric. Using a Eurocel 01 cellulose-based chiral HPLC column, the enantiomers are baseline-separated with capacity factors (k′) of 7.18 for the first eluting peak and 11.33 for the second, yielding an enantioselectivity factor (α) of 1.58 [1]. This validated method confirms the quantifiable separation and purity assessment capability of (R)-benzoin relative to its enantiomer.

Chiral HPLC
Method context
k′(R) 11.33, k′(S) 7.18
α = 1.58
Supports enantiopurity analytical protocol
Eurocel 01, n-Hexane/2-Propanol
Analytical Chemistry Chiral Chromatography Quality Control

Optical Rotation Differentiation

The intrinsic physical properties of enantiomers differ fundamentally. (R)-Benzoin exhibits a specific optical rotation of [α]24/D −115° (c = 1.5 in acetone), which is equal in magnitude but opposite in sign to its enantiomer, (S)-benzoin . This property is a direct, quantifiable confirmation of chiral identity and a critical quality attribute for confirming that the correct enantiomer has been procured.

Optical Rotation
Data to verify
[α]D −115° (c 1.5, acetone)
Opposite to (S)-benzoin
Enables enantiomer identity verification
Source review recommended
Physicochemical Characterization Chiral Purity Compound Identity

Application Scenarios for (R)-Benzoin


Biocatalytic Chiral Intermediate Synthesis

Procure (R)-benzoin as a high-purity substrate for benzaldehyde lyase (BAL) to synthesize enantiopure (R)-benzoin derivatives and other chiral hydroxy ketones [1]. This application is validated by the enzyme's demonstrated, unambiguously modeled binding of the natural substrate (R)-benzoin within its active center [2].

Asymmetric Synthesis Building Block

Utilize (R)-benzoin as a key chiral synthon for constructing complex molecules, such as in the synthesis of precursors for antidepressants (bupropion), selective inhibitors for Alzheimer's disease, and antifungal agents [1]. The procurement of the correct (R)-enantiomer is essential as it dictates the final stereochemistry of these biologically active compounds.

Analytical Reference Standard

Acquire (R)-benzoin as a certified reference standard to develop and validate chiral HPLC methods for enantiomeric purity assessment [1]. Its use as a pure enantiomer ensures accurate calibration and quantification of both (R)- and (S)-benzoin in reaction mixtures, a critical step for process development and quality control [2].

Advanced Material Precursor

Use (R)-benzoin as a starting material for the synthesis of benzil (via oxidation) or hydrobenzoin (via reduction), which can serve as chiral ligands or building blocks for more complex molecular architectures [1]. Its defined stereochemistry at this early stage can be propagated to create chiral catalysts or functional materials.

Application
Selection Property
Validation Focus
Biocatalytic intermediate synthesis
Enantiomer-specific substrate fit
Enzyme stereochemical recognition
Asymmetric synthesis building block
Chiral synthon stereochemical control
Downstream chirality propagation
Chiral analytical reference standard
Certified enantiopurity for calibration
Enantiomeric purity method validation
Chiral material precursor
Defined stereochemistry for synthesis
Chirality propagation in functional materials
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